![molecular formula C8H13NO2 B172675 Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate CAS No. 119102-22-6](/img/structure/B172675.png)
Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Overview
Description
Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic compound with the molecular formula C8H13NO2 . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is also known as 1-azabicyclo[2.2.1]heptane-4-carboxylic acid, methyl ester .
Preparation Methods
The synthesis of Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate can be achieved through various synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Industrial production methods typically involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex bicyclic and polycyclic compounds.
Biology: Its unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within its bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes and biochemical pathways, making it a useful compound in both research and therapeutic contexts .
Comparison with Similar Compounds
Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate can be compared with other similar compounds, such as:
1-azabicyclo[2.2.1]heptane-4-carboxylic acid: This compound lacks the methyl ester group but shares the same bicyclic structure.
2-azabicyclo[2.2.1]heptane derivatives: These compounds have variations in the position of the nitrogen atom and other substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and binding properties .
Properties
IUPAC Name |
methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-2-4-9(6-8)5-3-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXCMSNCBQRPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCN(C1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



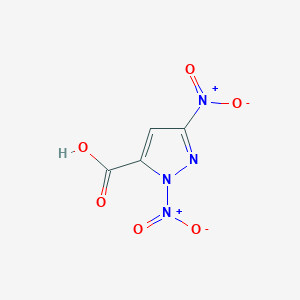
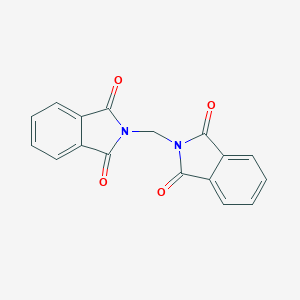
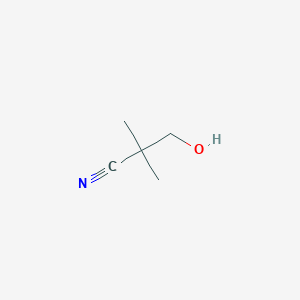
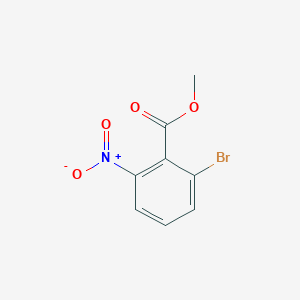
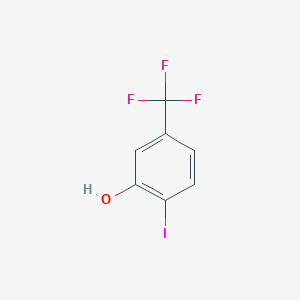



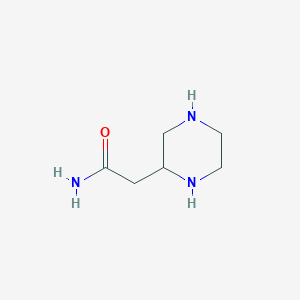
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B172622.png)
![diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B172624.png)
